

Spectral Analysis of Decanenitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **decanenitrile**, a long-chain aliphatic nitrile. The document details the characteristic signals observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided, offering a complete resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **decanenitrile**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2925	C-H stretch (asymmetric, CH ₂)	Strong
~2855	C-H stretch (symmetric, CH ₂)	Strong
~2247	C≡N stretch	Medium, Sharp
~1465	C-H bend (CH ₂)	Medium



Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J) (Hz)
~2.32	t	2H	-CH2-CN (C2)	~7.0
~1.65	quintet	2H	-CH2-CH2-CN (C3)	~7.5
~1.45	m	2H	-CH2-CH2-CH2- CN (C4)	-
~1.28	m	10H	-(CH ₂) ₅ -	-
~0.88	t	3H	-CH₃ (C10)	~6.8

Note: Spectra acquired in CDCl₃ at a standard operating frequency. Chemical shifts are referenced to TMS (0 ppm). The multiplets for the central methylene groups often overlap.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



Chemical Shift (δ) (ppm)	Assignment
~119.8	C≡N (C1)
~31.8	C9
~29.3	C5, C6, C7
~29.1	C8
~28.8	C4
~25.3	C3
~22.6	C10
~17.1	-CH2-CN (C2)
~14.1	-CH₃ (C11)

Note: Spectra acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
41	99.9	[C ₃ H ₅]+
96	78.3	[C7H12]+
82	73.8	[C ₆ H ₁₀] ⁺
83	70.3	[C ₆ H ₁₁] ⁺
43	69.1	[C₃H ₇]+

Note: The molecular ion peak (M^+) at m/z 153 is often of low abundance or absent in the electron ionization mass spectrum of long-chain nitriles due to facile fragmentation.[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.



Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **decanenitrile** to identify the characteristic functional group vibrations.

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation: **Decanenitrile**, being a clear liquid at room temperature, is analyzed as a neat thin film.[3] A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.
- The prepared sample is placed in the spectrometer's sample holder.
- The spectrum is acquired over a range of 4000-400 cm⁻¹.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **decanenitrile** to determine its chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 10-20 mg of decanenitrile is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).



• The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

• Pulse Program: Standard single-pulse experiment.

Solvent: CDCl₃

• Temperature: 298 K

• Spectral Width: ~16 ppm

• Acquisition Time: ~2-3 seconds

• Relaxation Delay: 1-2 seconds

• Number of Scans: 8-16

¹³C NMR Data Acquisition:

• Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Solvent: CDCl₃

• Temperature: 298 K

Spectral Width: ~240 ppm

• Acquisition Time: ~1-2 seconds

• Relaxation Delay: 2-5 seconds

• Number of Scans: 128-1024 (or more, as the ¹³C nucleus is less sensitive).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of decanenitrile.



Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **decanenitrile** is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: 5 minutes at 250 °C.
- Injection Volume: 1 μ L (split or splitless injection can be used depending on the concentration).

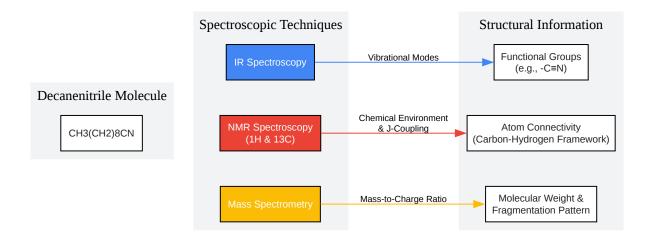
MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35-300.
- Scan Speed: ~2 scans/second.

Visualizations



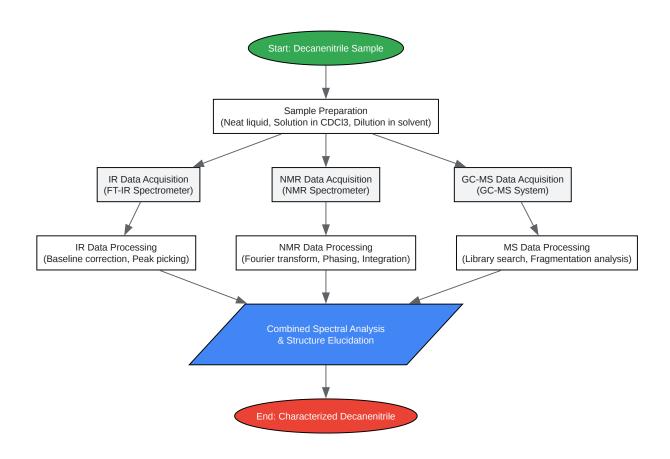
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.



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Caption: Relationship between spectroscopic techniques and the structural information they provide for **decanenitrile**.





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Caption: A generalized experimental workflow for the spectroscopic analysis of **decanenitrile**.

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